CE-224535

Description

Structure

2D Structure

3D Structure

Properties

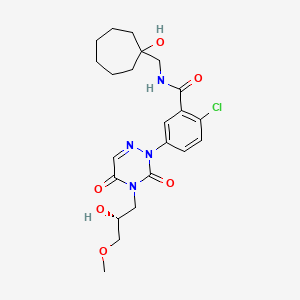

IUPAC Name |

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKCIVGBCBZNP-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222742 |

Source

|

| Record name | CE-224535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724424-43-5 |

Source

|

| Record name | CE-224535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724424435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CE-224535 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CE-224535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CE-224535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8B02RAU3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of CE-224,535: A Selective P2X7 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224,535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] Developed initially as a potential disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis, its mechanism of action centers on the blockade of the P2X7 receptor, thereby inhibiting the downstream inflammatory signaling cascade.[1][3] This guide provides a detailed technical overview of the mechanism of action of CE-224,535, including its molecular target, downstream signaling pathways, and the experimental methodologies used for its characterization. Although clinical trials in rheumatoid arthritis did not demonstrate efficacy, the compound remains a valuable tool for research into the physiological and pathological roles of the P2X7 receptor.[4]

Primary Molecular Target: The P2X7 Receptor

The primary molecular target of CE-224,535 is the human P2X7 receptor, a non-selective cation channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP). The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and monocytes, and is a key player in inflammatory processes. Upon activation by ATP, the P2X7 receptor undergoes a conformational change, leading to the opening of an ion channel that allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da in size.

Mechanism of Action of CE-224,535

CE-224,535 acts as a selective antagonist of the P2X7 receptor, meaning it binds to the receptor and prevents its activation by ATP. This antagonistic action inhibits the downstream signaling events that are triggered by P2X7 receptor activation. The key consequence of this blockade is the reduced secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) from leukocytes.

The release of these cytokines is a critical step in the inflammatory cascade. The activation of the P2X7 receptor by ATP is a key signal for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex. The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves the precursor forms of IL-1β and IL-18 into their mature, secretable forms. By blocking the initial activation of the P2X7 receptor, CE-224,535 effectively shuts down this entire pathway, leading to a reduction in inflammation.

Quantitative Data

The potency and pharmacokinetic properties of CE-224,535 have been characterized in various preclinical and clinical studies.

| Parameter | Species | Value | Assay/Condition | Reference |

| IC50 | Human | ~4 nM (pIC50 = 8.4) | Inhibition of BzATP-induced Ethidium Bromide uptake in HEK293 cells | |

| Human | ~4 nM (pIC50 = 8.4) | Inhibition of ATP-induced YO-PRO-1 uptake in HEK293 cells | ||

| Human | ~1.4 nM (pIC50 = 8.85) | Inhibition of ATP-induced IL-1β release from LPS-stimulated monocytes | ||

| Plasma Clearance (CLp) | Rat | 11 mL/min/kg | Oral administration (5 mg/kg) | |

| Volume of Distribution (Vdss) | Rat | 7.6 L/kg | Oral administration (5 mg/kg) | |

| Half-life (t1/2) | Rat | 2.4 h | Oral administration (5 mg/kg) | |

| Dog | 0.77 h | Not specified | ||

| Monkey | 0.46 h | Not specified | ||

| Oral Bioavailability (F) | Rat | 2.6% | Oral administration (5 mg/kg) | |

| Dog | 59% | Not specified | ||

| Monkey | 22% | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CE-224,535.

Cell Culture

-

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human P2X7 receptor are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection agent such as 500 µg/mL Geneticin (G418). Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

THP-1 Monocytes: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours.

P2X7 Receptor Antagonist Activity Assays

This assay measures the formation of the large pore associated with P2X7 receptor activation.

-

Cell Seeding: Seed HEK293 cells expressing the human P2X7 receptor into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

-

Compound Incubation: Gently wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add serial dilutions of CE-224,535 or a vehicle control to the wells and incubate for 30 minutes at room temperature.

-

Agonist Stimulation: Prepare a working solution of the P2X7 receptor agonist, typically ATP (in the mM range) or BzATP (in the µM range), and the fluorescent dye YO-PRO-1 (final concentration of 1-2 µM) in the assay buffer. Add this solution to the wells.

-

Measurement: After a 10-15 minute incubation at room temperature in the dark, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 491 nm and 509 nm, respectively. An increase in fluorescence indicates YO-PRO-1 uptake through the activated P2X7 pore.

Similar to the YO-PRO-1 uptake assay, this method also assesses P2X7 pore formation.

-

Cell Preparation: Prepare HEK293 cells expressing the human P2X7 receptor in a suitable assay buffer.

-

Compound and Agonist Addition: Pre-incubate the cells with CE-224,535 or a vehicle control. Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) in the presence of ethidium bromide (typically 12.5 µM).

-

Measurement: Measure the increase in ethidium bromide fluorescence over time using a fluorescence plate reader or flow cytometer. Ethidium bromide enters the cells through the P2X7 pore and intercalates with DNA, leading to a significant increase in fluorescence.

IL-1β Release Assay

This assay quantifies the inhibitory effect of CE-224,535 on the release of the pro-inflammatory cytokine IL-1β.

-

Cell Priming: Culture human primary monocytes or PMA-differentiated THP-1 cells in 24-well plates. Prime the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-24 hours to induce the expression of pro-IL-1β.

-

Compound Incubation: Wash the primed cells and pre-incubate them with various concentrations of CE-224,535 or a vehicle control for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist, typically ATP (1-5 mM), for 15-30 minutes.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Visualizations

Signaling Pathway of P2X7 Receptor and Inhibition by CE-224,535

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

CE-224535 as a selective P2X7 receptor antagonist

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224535 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and immune responses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative potency and pharmacokinetic data, and detailed experimental protocols for its characterization. The P2X7 receptor signaling cascade and relevant experimental workflows are also visually represented. While showing promise in preclinical studies, this compound did not demonstrate efficacy in a Phase IIA clinical trial for rheumatoid arthritis, highlighting the complexities of translating preclinical findings to clinical outcomes.[1][2] This guide serves as a resource for researchers in the field of purinergic signaling and drug development.

Introduction to the P2X7 Receptor

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[3] Activated by high concentrations of extracellular adenosine triphosphate (ATP), often present at sites of inflammation and cell stress, the P2X7 receptor forms a non-selective cation channel.[4][5] This leads to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. Prolonged activation of the P2X7 receptor can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in size. This pore formation is a key event in subsequent cellular responses.

The downstream signaling from P2X7 activation is complex and cell-type dependent but critically involves the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. This central role in the inflammatory cascade has made the P2X7 receptor an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.

This compound (also known as PF-04905428) was developed as a selective antagonist of the human P2X7 receptor with the aim of reducing the secretion of IL-1β and IL-18, thereby offering a novel therapeutic approach for diseases like rheumatoid arthritis.

Mechanism of Action

This compound acts by blocking the P2X7 receptor, thereby inhibiting ATP-induced downstream signaling events. This includes the prevention of ion flux and the subsequent formation of the large membrane pore, ultimately leading to the suppression of inflammasome activation and the release of pro-inflammatory cytokines.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its in vitro potency and preclinical pharmacokinetic parameters.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line/System | Species | Agonist | IC50 (nM) | Reference |

| IL-1β Release | LPS-stimulated human monocytes | Human | ATP | 1.4 | IUPHAR/BPS Guide to PHARMACOLOGY |

| YO-PRO-1 Uptake | HEK293 cells expressing P2X7 | Human | ATP | 4 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Ethidium Bromide Uptake | HEK293 cells expressing P2X7 | Human | BzATP | 4 | IUPHAR/BPS Guide to PHARMACOLOGY |

LPS: Lipopolysaccharide; HEK293: Human Embryonic Kidney 293; ATP: Adenosine triphosphate; BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate; IC50: Half maximal inhibitory concentration.

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route of Administration | Dose (mg/kg) | CLp (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Cmax (µg/mL) | Reference |

| Rat | Oral | 5 | 11 | 7.6 | 2.4 | 2.6 | 0.21 | |

| Dog | Oral | N/A | N/A | N/A | N/A | 59 | N/A | |

| Monkey | Oral | N/A | N/A | N/A | N/A | 22 | N/A |

CLp: Plasma clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability; Cmax: Maximum plasma concentration; N/A: Not Available.

Clinical Trial in Rheumatoid Arthritis

A Phase IIA clinical trial (NCT00628095) was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate. Patients received 500 mg of this compound twice daily or a placebo for 12 weeks.

The primary endpoint, the American College of Rheumatology 20% (ACR20) response rate at week 12, was not significantly different between the this compound group (34.0%) and the placebo group (36.2%). Similarly, there were no significant differences in secondary endpoints such as ACR50/ACR70 response rates.

While the drug was not efficacious, it demonstrated an acceptable safety and tolerability profile. The most common adverse events were nausea and diarrhea.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists like this compound are provided below.

Fluo-4 Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.

Materials:

-

Cells expressing the P2X7 receptor (e.g., HEK293-P2X7)

-

96-well black, clear-bottom microplates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Test compound (e.g., this compound)

-

Microplate reader with fluorescence detection capabilities

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS.

-

Remove the culture medium and wash the cells with HBSS.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of the test compound in HBSS.

-

Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare the P2X7 agonist solution at a concentration that elicits a submaximal response.

-

Place the microplate in the reader and record baseline fluorescence.

-

Add the agonist to all wells simultaneously using an automated dispenser.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response to the baseline fluorescence (ΔF/F₀).

-

Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of the large pore associated with prolonged P2X7 receptor activation, which is permeable to the fluorescent dye YO-PRO-1.

Materials:

-

Cells expressing the P2X7 receptor

-

96-well microplates

-

YO-PRO-1 iodide

-

Phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Test compound (e.g., this compound)

-

Microplate reader with fluorescence detection capabilities

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate and culture until they reach the desired confluency.

-

Compound and Agonist Incubation:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cells with the test compound for a specific duration.

-

Add the P2X7 agonist to the wells.

-

-

Dye Staining and Measurement:

-

Prepare a YO-PRO-1 staining solution (e.g., 2 µM) in PBS without divalent cations.

-

After agonist incubation, add the YO-PRO-1 solution to each well.

-

Incubate for approximately 10 minutes in the dark at room temperature.

-

Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without agonist) from all readings.

-

Plot the fluorescence intensity against the compound concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for antagonist screening.

Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: A generalized workflow for in vitro screening of P2X7 receptor antagonists.

Conclusion

This compound is a well-characterized, potent, and selective P2X7 receptor antagonist. While it demonstrated promising preclinical activity, it failed to show efficacy in a clinical trial for rheumatoid arthritis. This outcome underscores the challenges in translating preclinical models of inflammation to human disease. The data and protocols presented in this guide provide a valuable resource for the continued investigation of the P2X7 receptor as a therapeutic target and the development of novel antagonists. The detailed experimental workflows and signaling pathway diagrams offer a clear framework for researchers in this field.

References

- 1. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

PF-04905428 (PF-573228): A Technical Guide to its Chemical Structure, Properties, and FAK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of PF-04905428, more commonly known in scientific literature as PF-573228. This document details its chemical structure, physicochemical properties, and its mechanism of action as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). Detailed experimental protocols for key assays and diagrams of the relevant signaling pathways are provided to support further research and development.

Chemical Structure and Identification

PF-573228 is a synthetic, small-molecule inhibitor. Its chemical identity is established by the following identifiers:

-

IUPAC Name: 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one[1]

-

Synonyms: PF-04905428, PF-573228, FAK Inhibitor II[2]

-

CAS Number: 869288-64-2[2]

-

SMILES: CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4

Physicochemical Properties

A summary of the key physicochemical properties of PF-573228 is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 491.5 g/mol | |

| Appearance | Yellow solid | |

| Purity | ≥95% | |

| Solubility | DMSO: 15 mg/mLDMF: 20 mg/mL | |

| Storage | Store at +4°C | |

| Stability | ≥ 4 years |

Mechanism of Action: FAK Inhibition

PF-573228 is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. The mechanism of action of PF-573228 involves binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397 (Tyr397). This inhibition of FAK autophosphorylation prevents the recruitment and activation of downstream signaling molecules, such as Src family kinases and PI3K, ultimately leading to the disruption of focal adhesions and inhibition of cell motility.

Signaling Pathway

The following diagram illustrates the Focal Adhesion Kinase (FAK) signaling pathway and the point of inhibition by PF-573228.

References

The P2X7 Receptor: A Pivotal Hub in Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a unique, ATP-gated ion channel that has emerged as a critical player in the initiation and propagation of inflammatory responses. Expressed predominantly on immune cells, including macrophages, microglia, and lymphocytes, P2X7R acts as a cellular "danger sensor," responding to high concentrations of extracellular ATP released from stressed or dying cells.[1][2] Its activation triggers a cascade of downstream signaling events, culminating in the release of potent pro-inflammatory cytokines and the amplification of the inflammatory milieu. This central role has positioned the P2X7R as a highly attractive therapeutic target for a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.[3][4] This technical guide provides a comprehensive overview of the P2X7 receptor's function in inflammatory diseases, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study.

P2X7R Signaling Pathways in Inflammation

Activation of the P2X7R by extracellular ATP initiates a complex series of intracellular events. The canonical pathway involves the formation of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and a significant efflux of K⁺.[5] This potassium efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Beyond the NLRP3 inflammasome, P2X7R activation engages multiple other signaling cascades that contribute to the inflammatory response. These include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK, as well as the transcription factor NF-κB. These pathways further amplify the production of a broader range of inflammatory mediators, including TNF-α and IL-6.

// Nodes ATP [label="Extracellular ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2X7R [label="P2X7 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Channel [label="Ion Channel Formation\n(Na+, Ca2+ influx, K+ efflux)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pore [label="Macropore Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome\nAssembly & Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_IL1b [label="Pro-IL-1β"]; IL1b [label="IL-1β Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_IL18 [label="Pro-IL-18"]; IL18 [label="IL-18 Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Activation\n(ERK, p38, JNK)"]; NFkB [label="NF-κB Activation"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="TNF-α, IL-6 Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ATP -> P2X7R [label="Binds"]; P2X7R -> Ion_Channel [label="Opens"]; P2X7R -> Pore [label="Prolonged activation leads to"]; Ion_Channel -> NLRP3 [label="K+ efflux triggers"]; NLRP3 -> Caspase1; Caspase1 -> Pro_IL1b [label="Cleaves"]; Pro_IL1b -> IL1b; Caspase1 -> Pro_IL18 [label="Cleaves"]; Pro_IL18 -> IL18; Ion_Channel -> MAPK [label="Ca2+ influx activates"]; Ion_Channel -> NFkB [label="Ca2+ influx activates"]; MAPK -> Inflammatory_Genes; NFkB -> Inflammatory_Genes; Inflammatory_Genes -> Cytokines; } P2X7R inflammatory signaling pathways.

Role of P2X7R in Key Inflammatory Diseases

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, the synovial fluid of inflamed joints contains high concentrations of ATP, creating a pro-inflammatory environment. P2X7R is highly expressed on synoviocytes and infiltrating immune cells in the rheumatoid synovium. Its activation contributes to the production of IL-1β, TNF-α, and matrix metalloproteinases (MMPs), which collectively drive cartilage and bone destruction.

Inflammatory Bowel Disease (IBD)

P2X7R is overexpressed in the intestinal mucosa of patients with IBD, including Crohn's disease and ulcerative colitis. Its activation on intestinal epithelial cells and lamina propria immune cells contributes to mucosal inflammation, apoptosis of regulatory T cells, and breakdown of the intestinal barrier function.

Neuroinflammation

In the central nervous system, P2X7R is primarily expressed on microglia, the resident immune cells of the brain. In neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis, P2X7R activation on microglia drives their pro-inflammatory M1 polarization, leading to the release of neurotoxic mediators and exacerbating neuronal damage.

Quantitative Data Summary

The following tables summarize key quantitative data related to P2X7R function in inflammatory contexts.

| Parameter | Value | Context | Reference(s) |

| ATP EC₅₀ for human P2X7R | ~1 mM | Activation of P2X7R in microglial cells. | |

| BzATP EC₅₀ for human P2X7R | ~300 µM | Activation of P2X7R in microglial cells. | |

| Extracellular ATP in inflamed tissue | Can reach millimolar concentrations | Synovial fluid in rheumatoid arthritis, inflamed gut in IBD. | |

| P2X7R expression in RA synovium | Significantly upregulated | Compared to healthy synovial tissue. | |

| P2X7R expression in IBD mucosa | Significantly upregulated | Compared to non-inflamed intestinal mucosa. |

Table 1: P2X7R Activation and Expression in Inflammatory Conditions.

| Antagonist | IC₅₀ (human P2X7R) | Cell Type / Assay | Reference(s) |

| A-740003 | ~40 nM | Inhibition of BzATP-induced Ca²⁺ influx in HEK293 cells | |

| AZD9056 | ~2.5 nM | Inhibition of BzATP-induced IL-1β release from monocytes | |

| Brilliant Blue G | ~10 nM - 1 µM | Varies depending on cell type and assay conditions | |

| A-804598 | ~10-20 µM | Inhibition of TNF-α-induced effects in synoviocytes |

Table 2: Potency of Selected P2X7R Antagonists.

Experimental Protocols

Flow Cytometry for P2X7R Expression on Human Peripheral Blood Mononuclear Cells (PBMCs)

// Nodes Start [label="Isolate PBMCs from whole blood\n(Ficoll-Paque density gradient)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash cells with PBS"]; Count [label="Count cells and assess viability\n(Trypan Blue exclusion)"]; Resuspend1 [label="Resuspend in FACS buffer\n(PBS + 2% FBS + 0.1% Sodium Azide)"]; Block [label="Block Fc receptors\n(e.g., with Human TruStain FcX™)"]; Stain [label="Stain with fluorescently-conjugated antibodies:\n- Anti-human P2X7R (e.g., PE-conjugated)\n- Cell surface markers (e.g., CD14 for monocytes)\n- Viability dye (e.g., 7-AAD)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate on ice for 30 min in the dark"]; Wash2 [label="Wash cells twice with FACS buffer"]; Resuspend2 [label="Resuspend in FACS buffer"]; Acquire [label="Acquire data on a flow cytometer", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze data:\n- Gate on live, single cells\n- Identify cell populations (e.g., CD14+ monocytes)\n- Quantify P2X7R expression (MFI)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Wash1; Wash1 -> Count; Count -> Resuspend1; Resuspend1 -> Block; Block -> Stain; Stain -> Incubate; Incubate -> Wash2; Wash2 -> Resuspend2; Resuspend2 -> Acquire; Acquire -> Analyze; } Flow cytometry workflow for P2X7R expression.

Detailed Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Preparation: Wash the isolated PBMCs twice with cold phosphate-buffered saline (PBS). Count the cells and assess viability using Trypan Blue exclusion. Resuspend the cells in FACS buffer (PBS containing 2% fetal bovine serum and 0.1% sodium azide) at a concentration of 1 x 10⁶ cells/mL.

-

Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent (e.g., Human TruStain FcX™) for 10 minutes on ice.

-

Staining: Add a cocktail of fluorescently-conjugated antibodies to the cells. This should include an antibody specific for human P2X7R (e.g., PE-conjugated), antibodies to identify the cell population of interest (e.g., FITC-conjugated anti-CD14 for monocytes), and a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.

-

Incubation: Incubate the stained cells on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the acquired data using appropriate software. First, gate on the live, single-cell population. Then, identify the cell population of interest based on its surface marker expression (e.g., CD14+ monocytes). Finally, quantify the expression of P2X7R on this population by measuring the mean fluorescence intensity (MFI).

ATP-Induced Dye Uptake Assay for Pore Formation

// Nodes Start [label="Plate cells (e.g., macrophages) in a\n96-well black, clear-bottom plate", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash cells with a low-divalent cation solution"]; Incubate_Dye [label="Incubate with a fluorescent dye\n(e.g., YO-PRO-1 or ethidium bromide)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with ATP or BzATP\n(in the presence or absence of antagonists)"]; Measure [label="Measure fluorescence intensity over time\nusing a plate reader", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze data:\n- Plot fluorescence intensity vs. time\n- Calculate the rate of dye uptake\n- Compare between different conditions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Wash; Wash -> Incubate_Dye; Incubate_Dye -> Stimulate; Stimulate -> Measure; Measure -> Analyze; } ATP-induced dye uptake assay workflow.

Detailed Methodology:

-

Cell Plating: Plate cells known to express P2X7R (e.g., macrophages or P2X7R-transfected HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight.

-

Washing: Gently wash the cells twice with a solution low in divalent cations (e.g., a saline solution with low Ca²⁺ and Mg²⁺) to enhance P2X7R activation.

-

Dye Incubation: Incubate the cells with a fluorescent dye that can enter the cell through the P2X7R pore, such as YO-PRO-1 (1 µM) or ethidium bromide (25 µM), for 15-30 minutes at 37°C.

-

Stimulation: Add ATP or the more potent agonist BzATP to the wells to stimulate P2X7R pore formation. To test the effect of an antagonist, pre-incubate the cells with the antagonist for a desired period before adding the agonist.

-

Fluorescence Measurement: Immediately after adding the agonist, measure the fluorescence intensity in each well over time using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity as a function of time. The rate of dye uptake, which reflects the extent of pore formation, can be calculated from the slope of the initial linear phase of the curve. Compare the rates of dye uptake between different experimental conditions (e.g., with and without antagonist) to assess the effect on P2X7R pore formation.

Whole-Cell Patch-Clamp Electrophysiology for P2X7R Channel Activity

// Nodes Start [label="Prepare cells expressing P2X7R\non a coverslip in a recording chamber", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solutions [label="Prepare extracellular and intracellular solutions"]; Pipette [label="Fabricate a glass micropipette and fill\nwith intracellular solution"]; Seal [label="Approach a cell and form a high-resistance\n(GΩ) seal with the cell membrane"]; Rupture [label="Rupture the cell membrane to achieve\nwhole-cell configuration"]; Clamp [label="Clamp the membrane potential\n(e.g., at -60 mV)"]; Apply_Agonist [label="Apply ATP or BzATP via a perfusion system\n(with or without antagonists)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Record [label="Record the resulting inward current", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze current properties:\n- Amplitude, kinetics, and reversal potential", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Solutions; Solutions -> Pipette; Pipette -> Seal; Seal -> Rupture; Rupture -> Clamp; Clamp -> Apply_Agonist; Apply_Agonist -> Record; Record -> Analyze; } Whole-cell patch-clamp workflow for P2X7R.

Detailed Methodology:

-

Cell Preparation: Prepare cells expressing P2X7R on a glass coverslip placed in a recording chamber on the stage of an inverted microscope.

-

Solutions: Prepare an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose, pH 7.4) and an intracellular solution (e.g., containing in mM: 145 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2).

-

Micropipette: Fabricate a glass micropipette with a resistance of 3-5 MΩ and fill it with the intracellular solution.

-

Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV using a patch-clamp amplifier.

-

Agonist Application: Apply ATP or BzATP to the cell using a rapid perfusion system. To test antagonists, pre-apply the antagonist before co-applying it with the agonist.

-

Current Recording: Record the inward currents elicited by the agonist using data acquisition software.

-

Data Analysis: Analyze the recorded currents to determine their amplitude, activation and deactivation kinetics, and ion selectivity (by determining the reversal potential).

Conclusion

The P2X7 receptor stands as a central mediator of inflammation, playing a significant role in the pathogenesis of a multitude of chronic diseases. Its well-defined signaling pathways, particularly its ability to activate the NLRP3 inflammasome, make it a compelling target for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of P2X7R biology and to develop novel anti-inflammatory therapeutics targeting this critical receptor. Continued research into the nuanced roles of P2X7R in different cellular contexts and disease states will undoubtedly pave the way for innovative treatments for a wide array of inflammatory disorders.

References

- 1. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]

- 2. Frontiers | P2X7 Receptor–Mediated Inflammation in Cardiovascular Disease [frontiersin.org]

- 3. Involvement of P2X7 receptor signaling on regulating the differentiation of Th17 cells and type II collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X7 receptor promotes intestinal inflammation in chemically induced colitis and triggers death of mucosal regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unife.it [iris.unife.it]

Unveiling the Role of CE-224535 in Modulating IL-1β and IL-18 Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are potent pro-inflammatory cytokines central to numerous autoinflammatory and autoimmune diseases. Their secretion is a tightly regulated process, primarily controlled by the activation of the NLRP3 inflammasome and subsequent caspase-1 activity. CE-224535, a selective antagonist of the P2X7 receptor, has emerged as a critical tool for investigating the signaling pathways that lead to the release of these cytokines. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and quantitative data on its inhibitory effects.

Mechanism of Action: Targeting the P2X7 Receptor to Inhibit Inflammasome Activation

This compound exerts its inhibitory effect on IL-1β and IL-18 secretion by targeting the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and monocytes. The activation of the P2X7 receptor by extracellular ATP is a key upstream event in the activation of the NLRP3 inflammasome.

The binding of ATP to the P2X7 receptor triggers the opening of its ion channel, leading to a significant efflux of potassium ions (K+) from the cell. This drop in intracellular K+ concentration is a critical signal for the assembly of the NLRP3 inflammasome complex. This multi-protein platform consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.

Once assembled, the NLRP3 inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then acts as a molecular scissor, cleaving the inactive precursor forms of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18) into their mature, biologically active forms. These mature cytokines are then secreted from the cell, where they propagate the inflammatory response.

This compound, as a selective P2X7 receptor antagonist, physically blocks the binding of ATP to the receptor. This preventative action inhibits the initial trigger for K+ efflux, thereby preventing the downstream assembly and activation of the NLRP3 inflammasome. Consequently, the cleavage of pro-IL-1β and pro-IL-18 is inhibited, leading to a significant reduction in their secretion.

Quantitative Data for this compound

The potency of this compound in inhibiting P2X7 receptor function and subsequent IL-1β secretion has been quantified in various in vitro assays. The following table summarizes the available data.

| Assay Description | Species | Cell Type | Agonist | Parameter | Value (nM) |

| Inhibition of BzATP-induced Ethidium Bromide Uptake | Human | HEK293 cells expressing P2X7 | BzATP | IC50 | 4 |

| Inhibition of ATP-induced IL-1β Release | Human | LPS-stimulated monocytes | ATP | IC50 | 1.4 |

| Inhibition of ATP-induced YO-PRO-1 Uptake | Human | HEK293 cells expressing P2X7 | ATP | IC50 | 4 |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.

Experimental Protocols

The following protocols provide a framework for studying the inhibitory effects of this compound on IL-1β and IL-18 secretion in vitro. The most common model involves a two-step activation of the NLRP3 inflammasome in macrophages or monocytes.

Cell Culture and Differentiation of THP-1 Monocytes

The human monocytic cell line, THP-1, is a widely used model for studying inflammasome activation. These cells are cultured in suspension and can be differentiated into macrophage-like cells that adhere to culture plates.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation Protocol:

-

Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a cell culture flask.

-

Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 5-50 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the cells will be adherent and differentiated into macrophage-like cells. Replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with experiments.

-

Inhibition of IL-1β and IL-18 Secretion using this compound

This protocol details the two-step activation of the NLRP3 inflammasome and the use of this compound as an inhibitor.

-

Materials:

-

Differentiated THP-1 macrophages (or other suitable macrophage/monocyte cell line)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP) or Benzoyl-ATP (BzATP)

-

This compound

-

Cell culture medium (serum-free for the stimulation step)

-

ELISA kits for human IL-1β and IL-18

-

-

Procedure:

-

Priming (Signal 1):

-

Plate the differentiated macrophages in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well).

-

Prime the cells with LPS at a concentration of 1 µg/mL in complete culture medium for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.

-

-

Inhibition with this compound:

-

After the priming step, gently wash the cells with pre-warmed, serum-free medium.

-

Add serum-free medium containing various concentrations of this compound (e.g., a dose-response range from 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with this compound for 30-60 minutes at 37°C.

-

-

Activation (Signal 2):

-

To activate the P2X7 receptor and the NLRP3 inflammasome, add ATP to a final concentration of 1-5 mM or BzATP to a final concentration of 100-300 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

After the activation step, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

Quantify the concentration of secreted IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

Caption: P2X7-NLRP3 signaling pathway for IL-1β and IL-18 secretion.

Caption: Experimental workflow for studying this compound inhibition.

Conclusion

This compound is a potent and selective tool for dissecting the role of the P2X7 receptor in the secretion of IL-1β and IL-18. By blocking the initial ATP-mediated activation of the P2X7 receptor, this compound effectively prevents the downstream activation of the NLRP3 inflammasome, providing a valuable mechanism for studying the pathological roles of these cytokines in inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies of innate immunity and inflammation.

Preclinical Profile of CE-224,535: A P2X7 Receptor Antagonist

Introduction

CE-224,535 (also known as PF-04905428) is a selective, potent antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] Developed by Pfizer, it was investigated as a potential disease-modifying antirheumatic drug (DMARD) for the treatment of autoimmune conditions such as rheumatoid arthritis (RA) and osteoarthritis.[1][3][4] The rationale for its development stems from the P2X7 receptor's critical role in mediating inflammatory processes, particularly the maturation and release of key pro-inflammatory cytokines. This document provides a comprehensive technical overview of the preclinical data for CE-224,535.

Core Mechanism of Action

The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and monocytes. Pathologically elevated concentrations of extracellular ATP, often resulting from cell stress and damage, activate the P2X7R. This activation triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. A sustained potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex. The activated inflammasome then cleaves pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.

CE-224,535 acts by selectively blocking the P2X7 receptor, thereby preventing ATP-induced ion flux changes and subsequent NLRP3 inflammasome activation. This antagonism effectively reduces the secretion of IL-1β and IL-18, providing a targeted anti-inflammatory therapeutic approach.

Data Presentation

In Vitro Potency

CE-224,535 demonstrates high potency against the human P2X7 receptor in functional assays.

| Assay Type | Parameter | Value | Reference |

| Dye Uptake Assay (YO-PRO-1) | IC50 | 4 nM | |

| Cytokine Release (IL-1β) | IC50 | 1.4 nM |

Pharmacokinetic Profile Across Species

Pharmacokinetic properties of CE-224,535 were evaluated in several preclinical species. The compound exhibited significant inter-species variability, particularly in oral bioavailability.

| Species | Parameter | Value | Dosing | Reference |

| Rat | Plasma Clearance (CLp) | 11 mL/min/kg | - | |

| Volume of Distribution (Vdss) | 7.6 L/kg | - | ||

| Half-life (t1/2) | 2.4 h | - | ||

| Max Plasma Concentration (Cmax) | 0.44 µM | 5 mg/kg, oral | ||

| Oral Bioavailability (F) | 2.6% | 5 mg/kg, oral | ||

| Dog | Half-life (t1/2) | 0.77 h | - | |

| Oral Bioavailability (F) | 59% | - | ||

| Monkey | Half-life (t1/2) | 0.46 h | - | |

| Oral Bioavailability (F) | 22% | - |

The low oral bioavailability in rats was considered a species-specific phenomenon, as bioavailability was adequate in dogs and monkeys.

Experimental Protocols

In Vitro: P2X7R-Mediated IL-1β Release Assay

This protocol is a standard method for evaluating P2X7R antagonist potency by measuring the inhibition of cytokine release from human monocytes.

-

Cell Preparation: Isolate primary human monocytes from peripheral blood.

-

Priming Step: Prime the monocytes with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3 inflammasome components.

-

Compound Incubation: Pre-incubate the LPS-primed monocytes with varying concentrations of CE-224,535.

-

P2X7R Activation: Stimulate the cells with a P2X7R agonist, such as benzoylbenzoyl-ATP (BzATP), to induce receptor activation and subsequent IL-1β release.

-

Quantification: Collect the cell supernatant and quantify the concentration of mature IL-1β using a specific method like an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the IL-1β concentration against the antagonist concentration to determine the IC50 value, representing the concentration of CE-224,535 required to inhibit 50% of the IL-1β release.

In Vivo: Rat Model of Arthritis

Preclinical efficacy was assessed in established rodent models of inflammatory arthritis.

-

Model Induction: The rat streptococcal cell wall (SCW)-induced arthritis model is used to mimic inflammatory arthritis. Arthritis is induced by injecting SCW fragments into the ankle joint, leading to localized inflammation, synovial tissue infiltration, and joint erosion.

-

Compound Administration: CE-224,535 is administered to the rats, typically via oral gavage, at specified doses and time points relative to disease induction.

-

Efficacy Assessment: The effects of the antagonist are evaluated by measuring reductions in articular inflammation (e.g., paw swelling) and the progression of joint erosion, which can be assessed via histology.

Mandatory Visualizations

Caption: P2X7R signaling pathway and inhibition by CE-224,535.

Caption: Preclinical evaluation workflow for a P2X7 antagonist.

Caption: Therapeutic rationale for P2X7R antagonism in RA.

Preclinical Efficacy and Safety

In preclinical models, P2X7R antagonism has been shown to be effective in reducing inflammation. Studies using the rat SCW-induced arthritis model demonstrated that P2X7R inhibition led to reduced articular inflammation and erosive progression. These findings supported the hypothesis that blocking this pathway could be a viable treatment for inflammatory arthritis.

From a safety perspective, CE-224,535 was found to have no significant effect on the hERG channel at a concentration of 1 μM or on major human cytochrome P450 (CYP) enzymes at concentrations up to 30 μM, suggesting a low potential for certain cardiac-related side effects or drug-drug interactions.

Transition to Clinical Development

Based on its promising preclinical profile, CE-224,535 was advanced into clinical trials for rheumatoid arthritis. However, a Phase II clinical trial (NCT00628095) in patients with active RA who had an inadequate response to methotrexate failed to demonstrate efficacy compared to placebo. Despite being administered at a dose (500 mg twice daily) predicted to achieve sufficient receptor inhibition, the primary endpoint was not met. The compound did, however, show an acceptable safety and tolerability profile, with the most common adverse events being nausea and diarrhea. The lack of clinical efficacy led to the discontinuation of its development for RA.

References

- 1. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

CE-224535: An In-Depth Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the central nervous system (CNS), has emerged as a key regulator of the neuroinflammatory cascade. Activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released from stressed or damaged cells, triggers a downstream signaling cascade culminating in the activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). CE-224535 is a selective antagonist of the P2X7 receptor that has been investigated for its anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound for neuroinflammation research, summarizing its mechanism of action, available pharmacokinetic data, and relevant experimental protocols. This document is intended to serve as a resource for researchers investigating the therapeutic potential of P2X7 receptor modulation in neurological diseases.

Introduction to P2X7 Receptor in Neuroinflammation

Microglia, the resident immune cells of the CNS, play a pivotal role in initiating and propagating neuroinflammatory responses.[1] Under pathological conditions, damaged neurons and astrocytes release adenosine triphosphate (ATP) into the extracellular space.[1] This extracellular ATP acts as a danger-associated molecular pattern (DAMP), activating purinergic receptors on microglia. Among these, the P2X7 receptor is a key player in transducing this danger signal into a robust inflammatory response.[1]

Prolonged activation of the P2X7 receptor by ATP leads to the formation of a large, non-selective pore in the microglial cell membrane. This pore formation is a critical step that facilitates the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1] The release of IL-1β and IL-18 into the CNS microenvironment amplifies the inflammatory cascade, contributing to neuronal damage and the progression of neurodegenerative diseases. Therefore, antagonism of the P2X7 receptor presents a promising therapeutic strategy for a variety of neurological disorders with a neuroinflammatory component.

This compound: A Selective P2X7 Receptor Antagonist

This compound is a selective antagonist of the P2X7 receptor. It was developed to inhibit the pro-inflammatory cascade mediated by P2X7 receptor activation.

Mechanism of Action

This compound acts by binding to the P2X7 receptor and preventing its activation by extracellular ATP. By blocking the receptor, this compound inhibits the downstream signaling events, including NLRP3 inflammasome activation and the subsequent release of IL-1β and IL-18.

Preclinical and Clinical Data

While specific quantitative data on the efficacy of this compound in neuroinflammation models is limited in publicly available literature, its development was based on its potential to modulate inflammatory responses.

A Phase IIA clinical trial of this compound was conducted in patients with active rheumatoid arthritis who had an inadequate response to methotrexate. In this study, this compound was administered at a dose of 500 mg twice daily for 12 weeks. The trial concluded that this compound was not efficacious in treating rheumatoid arthritis compared to placebo. However, the compound demonstrated an acceptable safety and tolerability profile. The most common adverse events reported were nausea and diarrhea.

Data Presentation

Due to the limited availability of specific data for this compound in neuroinflammation models, the following tables summarize the known properties of the compound and provide a general overview of the expected outcomes for a potent P2X7 antagonist in relevant assays.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Species | Reference |

| Molecular Formula | C21H22FN5O4 | N/A | |

| Molecular Weight | 427.43 g/mol | N/A | |

| Clearance | Low | Rat | N/A |

| Volume of Distribution | Large | Rat | N/A |

| Half-life | ~8 hours | Rat | N/A |

| Brain Penetration | Data not publicly available | N/A | N/A |

Table 2: In Vitro Efficacy of P2X7 Antagonists in Microglial Cell Models

| Assay | Endpoint | Expected Outcome with P2X7 Antagonist |

| ATP-induced IL-1β Release | IL-1β concentration in supernatant | Dose-dependent inhibition |

| ATP-induced Caspase-1 Activation | Caspase-1 activity in cell lysate | Dose-dependent inhibition |

| ATP-induced Pore Formation | Uptake of fluorescent dyes (e.g., YO-PRO-1) | Dose-dependent inhibition |

| LPS + ATP-induced NLRP3 Inflammasome Activation | ASC speck formation, Caspase-1 cleavage | Inhibition |

Table 3: In Vivo Efficacy of P2X7 Antagonists in Neuroinflammation Models (e.g., LPS-induced)

| Model | Endpoint | Expected Outcome with P2X7 Antagonist |

| Lipopolysaccharide (LPS) injection | Brain levels of IL-1β, TNF-α | Reduction |

| Microglial activation (Iba1 staining) | Reduction | |

| Behavioral deficits | Amelioration |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in neuroinflammation research. These protocols are based on established methods for studying P2X7 receptor function and neuroinflammation.

In Vitro Inhibition of ATP-induced IL-1β Release from Primary Microglia

Objective: To determine the potency of this compound in inhibiting ATP-induced IL-1β release from primary microglial cells.

Methodology:

-

Cell Culture: Isolate primary microglia from the brains of neonatal rodents and culture in DMEM/F12 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

-

Priming: Prime the microglial cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

-

Treatment: Pre-incubate the primed microglia with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30 minutes to activate the P2X7 receptor.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the IL-1β concentration against the concentration of this compound and calculate the IC50 value.

In Vivo Assessment in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Objective: To evaluate the efficacy of this compound in reducing neuroinflammation in a mouse model.

Methodology:

-

Animals: Use adult male C57BL/6 mice.

-

Treatment: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Induction of Neuroinflammation: One hour after treatment, inject mice with LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response and subsequent neuroinflammation.

-

Tissue Collection: At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice and collect brain tissue.

-

Analysis of Inflammatory Markers:

-

Cytokine Levels: Homogenize a portion of the brain tissue and measure the levels of IL-1β, TNF-α, and other relevant cytokines using ELISA or multiplex assays.

-

Microglial Activation: Fix the other portion of the brain tissue, prepare sections, and perform immunohistochemistry for the microglial marker Iba1. Quantify the number and morphology of Iba1-positive cells.

-

-

Data Analysis: Compare the levels of inflammatory markers and microglial activation between the vehicle-treated and this compound-treated groups.

Mandatory Visualizations

Signaling Pathways

Caption: P2X7 Receptor Signaling Pathway in Microglia.

Experimental Workflows

Caption: In Vitro Experimental Workflow for this compound.

Caption: In Vivo Experimental Workflow for this compound.

Conclusion

This compound is a selective P2X7 receptor antagonist with a demonstrated safety profile in a clinical setting. While its efficacy in rheumatoid arthritis was not established, its mechanism of action holds significant promise for the treatment of neurological disorders characterized by neuroinflammation. The P2X7 receptor remains a compelling target for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Further preclinical investigation of this compound in relevant neuroinflammation models is warranted to fully elucidate its therapeutic potential in the CNS. This technical guide provides a foundational resource for researchers embarking on such investigations, offering a summary of the current knowledge and detailed experimental frameworks to guide future studies. The lack of extensive public data on this compound in neuroinflammation highlights an opportunity for new research to fill this knowledge gap and potentially repurpose a clinically tested compound for a new and critical therapeutic area.

References

Investigating Purinergic Signaling with CE-224535: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor, a key component of the purinergic signaling system.[1][2] The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells and is a critical mediator of inflammation.[3][4] Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of downstream events including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[3] Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of purinergic signaling and inflammation.

Data Presentation

In Vitro Potency of this compound

This compound has been characterized in various in vitro assays to determine its potency as a P2X7 receptor antagonist. The half-maximal inhibitory concentration (IC50) values have been determined in several functional assays, demonstrating its ability to block P2X7 receptor-mediated responses.

| Assay Description | Cell Type | Agonist | IC50 (nM) | Reference |

| Inhibition of BzATP-induced Ethidium Bromide (EtBr) uptake | HEK293 cells expressing human P2X7 | BzATP | 4 | --INVALID-LINK-- |

| Inhibition of ATP-induced YO-PRO-1 uptake | HEK293 cells expressing P2X7 | ATP | 4 | --INVALID-LINK-- |

| Inhibition of ATP-induced IL-1β release | LPS-stimulated human monocytes | ATP | 1.4 | --INVALID-LINK-- |

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been evaluated in several preclinical species. These studies provide essential information on the absorption, distribution, metabolism, and excretion of the compound.

| Species | Dose (mg/kg) | Route | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) | Oral Bioavailability (F) (%) | Reference |

| Rat | 5 | Oral | 11 | 7.6 | 2.4 | 2.6 | |

| Dog | - | - | - | - | - | 59 | |

| Monkey | - | - | - | - | - | 22 |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by selectively blocking the P2X7 receptor. The binding of extracellular ATP to the P2X7 receptor opens a non-selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. This initial channel opening is followed by the formation of a larger, non-selective pore, which allows the passage of molecules up to 900 Da. The influx of calcium and the formation of the large pore are critical for the activation of the NLRP3 inflammasome, a multiprotein complex that processes pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released from the cell. By antagonizing the P2X7 receptor, this compound inhibits these downstream signaling events, thereby reducing the release of IL-1β and IL-18.

Caption: P2X7 receptor signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize P2X7 receptor antagonists like this compound.

P2X7 Receptor Calcium Imaging Assay

This assay measures the ability of a compound to inhibit agonist-induced calcium influx through the P2X7 receptor.

Caption: Experimental workflow for a P2X7 receptor calcium imaging assay.

Methodology:

-

Cell Culture: Seed cells stably or transiently expressing the P2X7 receptor (e.g., HEK293 cells) into 96-well black-walled, clear-bottom plates and culture for 24-48 hours.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of a mild detergent like Pluronic F-127 to aid in dye solubilization. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of this compound or a vehicle control to the appropriate wells and incubate for a predetermined time.

-

Agonist Stimulation: Utilize an automated dispenser to add a P2X7 receptor agonist, such as BzATP or ATP, to all wells simultaneously.

-

Data Acquisition: Immediately begin measuring fluorescence intensity using a fluorescence plate reader. Record a baseline reading before agonist addition and continue to record for a set period after agonist addition.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for P2X7 Receptor

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the P2X7 receptor, allowing for the determination of the compound's binding affinity (Ki).

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the P2X7 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable P2X7 receptor radioligand (e.g., [³H]A-804598) and a range of concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled P2X7 antagonist).

-

Filtration: After incubation to reach equilibrium, rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate. The membranes with the bound radioligand will be trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: After the filters have dried, add a scintillation cocktail and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for P2X7 Receptor Currents

This technique directly measures the ion flow through the P2X7 receptor channel and the effect of antagonists on this current.

Methodology:

-

Cell Preparation: Use cells expressing the P2X7 receptor, either from a stable cell line or primary culture, grown on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

-

Patch-Clamp Recording: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal (a "gigaseal") with the membrane of a single cell. Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total membrane current.

-

Agonist Application: Apply a P2X7 receptor agonist (e.g., ATP or BzATP) to the cell using a rapid perfusion system. This will elicit an inward current at negative holding potentials.

-

Antagonist Application: To test the effect of this compound, pre-incubate the cell with the compound for a defined period before co-applying it with the agonist.

-

Data Acquisition and Analysis: Record the current responses using an amplifier and digitize the data for computer analysis. Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Clinical Development and Future Directions

This compound was advanced to clinical trials for the treatment of rheumatoid arthritis. A Phase IIa study in patients with active rheumatoid arthritis who had an inadequate response to methotrexate was conducted. However, the study concluded that this compound was not efficacious in this patient population. Despite this outcome, the compound demonstrated an acceptable safety and tolerability profile.

The lack of clinical efficacy in rheumatoid arthritis does not preclude the potential utility of this compound as a research tool or its investigation in other inflammatory or pain-related conditions where the P2X7 receptor is implicated. The data and protocols presented in this guide provide a solid foundation for further preclinical investigation of this compound and its role in purinergic signaling. Future studies could explore its efficacy in different animal models of disease and further delineate its electrophysiological effects on P2X7 receptor function.

References

The P2X7 Receptor Antagonist CE-224535: A Technical Overview of its Impact on Microglial Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound CE-224535 and its effects on microglial activation. This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel prominently expressed on microglia, the resident immune cells of the central nervous system.[1][2] P2X7R activation is a critical step in the initiation and propagation of neuroinflammatory responses.[1][3][4] This document summarizes the available quantitative data, details relevant experimental protocols for assessing microglial function, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by blocking the P2X7 receptor, thereby inhibiting the downstream signaling cascades that lead to microglial activation. In pathological conditions, excessive extracellular ATP, released from damaged cells, binds to P2X7R, triggering a conformational change that opens a non-selective cation channel. This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which initiates a series of intracellular events culminating in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By antagonizing this receptor, this compound is positioned as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases where microglial activation is a key pathological feature.

Quantitative Data Summary

The available quantitative data for this compound primarily focuses on its high-affinity binding and functional inhibition of the human P2X7 receptor. The following table summarizes the key in vitro potency data.

| Parameter | Value | Cell System | Assay Description |

| Yo-Pro IC50 | 4 nM | Not specified | Inhibition of Yo-Pro dye uptake, a measure of P2X7R pore formation. |

| IL-1β IC50 | 1.4 nM | Not specified | Inhibition of IL-1β release, a key downstream effector of P2X7R activation. |

Data sourced from a 2024 review on P2X7 receptor antagonists.

Signaling Pathways and Experimental Workflows

To understand the impact of this compound, it is crucial to visualize the signaling pathway it modulates and the experimental workflows used to assess its efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of P2X7R antagonists like this compound on microglial activation. These are representative protocols and may require optimization for specific experimental conditions.

Primary Microglia Culture

-

Objective: To isolate and culture primary microglia from neonatal mouse or rat pups for in vitro assays.

-

Protocol:

-

Euthanize postnatal day 0-3 (P0-P3) mouse or rat pups and dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mechanically dissociate the tissue and incubate with trypsin and DNase at 37°C for 15 minutes.

-

Triturate the tissue to obtain a single-cell suspension and plate in T-75 flasks coated with poly-D-lysine.

-